molecular formula C6H18N4O8S2 B13067542 Ammonium 4,5-dioxidobenzene-1,3-disulfonate

Ammonium 4,5-dioxidobenzene-1,3-disulfonate

Cat. No.: B13067542
M. Wt: 338.4 g/mol
InChI Key: DZWIGSYHSWSTPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ammonium 4,5-dioxidobenzene-1,3-disulfonate typically involves the sulfonation of 4,5-dihydroxybenzene. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful addition of sulfonate groups to the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using advanced chemical reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ammonium 4,5-dioxidobenzene-1,3-disulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as hydroxyl and sulfonate groups on the benzene ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .

Mechanism of Action

The mechanism of action of Ammonium 4,5-dioxidobenzene-1,3-disulfonate involves its interaction with molecular targets through its functional groups. The hydroxyl and sulfonate groups on the benzene ring allow it to participate in redox reactions and form complexes with metal ions . These interactions can influence various biochemical pathways and cellular processes .

Properties

Molecular Formula

C6H18N4O8S2

Molecular Weight

338.4 g/mol

IUPAC Name

tetraazanium;4,5-dioxidobenzene-1,3-disulfonate

InChI

InChI=1S/C6H6O8S2.4H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);4*1H3

InChI Key

DZWIGSYHSWSTPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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